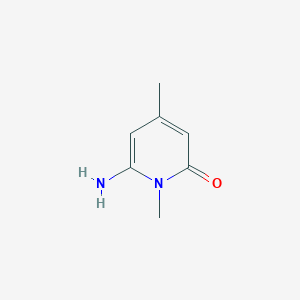
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide, also known as DMTT, is a thiazole-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide's mechanism of action is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
In neurodegenerative disease research, this compound has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cell cycle regulation. In animal models of Alzheimer's disease, this compound has been found to improve cognitive function, reduce oxidative stress and inflammation, and increase the expression of genes involved in neuroprotection.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. Another advantage is its neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires further investigation.
Future Directions
There are several future directions for research on 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide. One direction is to investigate its potential as a cancer therapy, particularly in combination with other anticancer agents. Another direction is to further explore its neuroprotective effects and potential for the treatment of neurodegenerative diseases. Additionally, more research is needed to understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide involves the reaction of 2-aminothiazole with 3,5-dimethoxybenzyl chloride and 2,3-dimethylphenylacetyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound with a yield of approximately 50%.
Scientific Research Applications
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-14-6-5-7-20(15(14)2)24-21(25)10-17-13-29-22(23-17)28-12-16-8-18(26-3)11-19(9-16)27-4/h5-9,11,13H,10,12H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKPUSVQSGPXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2909340.png)

![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2909346.png)
![N-(4-fluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2909349.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2909350.png)


![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B2909354.png)

![1-[(4-Ethoxynaphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B2909356.png)


![4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol](/img/structure/B2909360.png)
